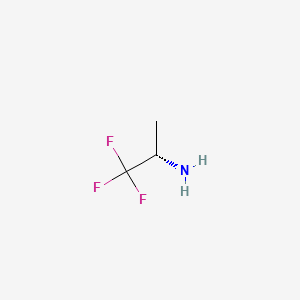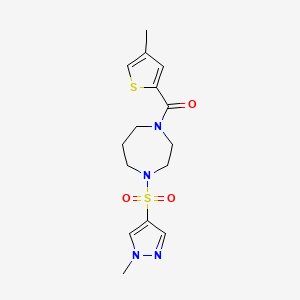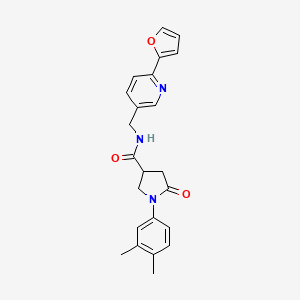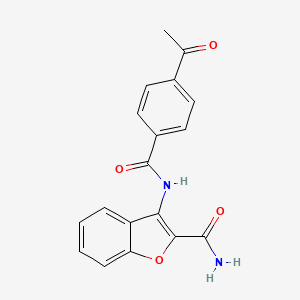
2-(4-bromo-2-methylphenyl)-N-(3-cyanothiolan-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-methylphenyl)-N-(3-cyanothiolan-3-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BML-210 and is a potent inhibitor of the transcription factor NF-κB, which plays a crucial role in inflammation and cancer.
Mecanismo De Acción
BML-210 inhibits the activity of NF-κB by binding to its subunit p65, which prevents it from translocating to the nucleus and initiating gene transcription. This results in the downregulation of various pro-inflammatory genes, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
BML-210 has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory properties, it has also been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce oxidative stress. However, further research is needed to fully understand the mechanisms underlying these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using BML-210 in lab experiments is its specificity for NF-κB inhibition. This allows researchers to study the effects of NF-κB inhibition without affecting other cellular processes. However, BML-210 has also been shown to have off-target effects, which can complicate the interpretation of experimental results. Additionally, the synthesis of BML-210 can be challenging and time-consuming, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on BML-210. One area of interest is its potential use in the treatment of cancer. BML-210 has been shown to induce apoptosis in cancer cells, and further research is needed to determine its efficacy as an anticancer agent. Additionally, BML-210 may have applications in the treatment of other inflammatory diseases, such as arthritis and inflammatory bowel disease. Finally, further studies are needed to fully understand the biochemical and physiological effects of BML-210 and its potential off-target effects.
Métodos De Síntesis
The synthesis of BML-210 involves the reaction of 4-bromo-2-methylphenylamine with 3-cyanothiolan-3-ylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or ethyl acetate, and the product is purified by column chromatography.
Aplicaciones Científicas De Investigación
BML-210 has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its role as an anti-inflammatory agent. NF-κB is a transcription factor that regulates the expression of various genes involved in inflammation, and BML-210 has been shown to inhibit its activity. This makes BML-210 a potential candidate for the development of novel anti-inflammatory drugs.
Propiedades
IUPAC Name |
2-(4-bromo-2-methylphenyl)-N-(3-cyanothiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS/c1-10-6-12(15)3-2-11(10)7-13(18)17-14(8-16)4-5-19-9-14/h2-3,6H,4-5,7,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYCCUCXFPEJEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CC(=O)NC2(CCSC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[3-(Trifluoromethyl)phenyl]ethyl]oxirane-2-carboxamide](/img/structure/B2666877.png)
![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyrimidin-4-one](/img/structure/B2666879.png)
![4,6-dichloro-N-(2-methoxyethyl)-N-[(pyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2666880.png)



![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone](/img/structure/B2666885.png)

![4-Methyl-3-[[[1-[2-(2-oxoimidazolidin-1-yl)ethyl]pyrazol-3-yl]amino]methyl]benzenesulfonyl fluoride](/img/structure/B2666887.png)
![4-bromo-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2666889.png)
![N-[Cyano-(2-methylphenyl)methyl]-3-methoxythiophene-2-carboxamide](/img/structure/B2666892.png)

